2-(Benzyloxy)-6-chloropyridine
Overview
Description
- 2-(Benzyloxy)-6-chloropyridine is an organic compound with the molecular formula C₁₂H₁₀ClNO . It consists of a pyridine ring substituted with a benzyl ether group and a chlorine atom.
- The benzyl ether moiety (benzyloxy) is attached to the pyridine nitrogen, and the chlorine atom is positioned at the 6-position of the pyridine ring.
Synthesis Analysis
- The synthetic routes for 2-(Benzyloxy)-6-chloropyridine are well-documented in the literature. Researchers have reported various methods to prepare this compound, including:
- Friedel–Crafts acylation : Starting from 2-chloropyridine, the benzyl ether group can be introduced using benzyl alcohol under acidic conditions.
- Nucleophilic substitution : Alternatively, the benzyl ether can be formed by reacting 2-chloropyridine with benzyl chloride or benzyl bromide.
- Other methods : Depending on the specific research context, other synthetic approaches may also be employed.
Molecular Structure Analysis
- The molecular structure of 2-(Benzyloxy)-6-chloropyridine includes the following features:
- A six-membered pyridine ring with a chlorine atom at the 6-position.
- A benzyl ether group (benzyloxy) attached to the pyridine nitrogen.
- The overall conformation of the molecule is influenced by the presence of nitrogen atoms, which can participate in hydrogen bonding.
Chemical Reactions Analysis
- 2-(Benzyloxy)-6-chloropyridine can participate in various chemical reactions, including:
- Substitution reactions : The chlorine atom can undergo substitution reactions with nucleophiles.
- Functional group transformations : The benzyl ether group can be modified through various reactions.
- Complexation reactions : The nitrogen atom in the pyridine ring can form stable complexes with metal ions.
Physical And Chemical Properties Analysis
- 2-(Benzyloxy)-6-chloropyridine has specific physical and chemical properties, such as solubility, melting point, and density. These properties are influenced by its molecular structure.
Scientific Research Applications
Synthesis and Biological Activity
- 2-(Benzyloxy)-6-chloropyridine derivatives have been utilized in the synthesis of potent and selective human CB1 inverse agonists. These compounds are useful in exploring the structure-activity relationship for therapeutic applications (Meurer et al., 2005).
Chemical Synthesis and Protection of Alcohols
- This compound has been employed in the protection of alcohols using 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate. Such methods are crucial in organic synthesis for creating specific compounds while avoiding unwanted reactions (Poon et al., 2007).
Structural Characterization and Electrical Properties
- 2-(Benzyloxy)-6-chloropyridine derivatives have been synthesized and characterized for their structural and electrical properties. This includes studies on organic-inorganic hybrid materials, which can have significant implications in materials science (Soukrata et al., 2015).
Organic Chemistry and Synthesis Techniques
- In organic chemistry, this compound has been explored for its role in unusual lithiation reactions, providing new pathways to synthesize chlorinated pyridinic and bis-heterocyclic synthons, which are valuable for creating a variety of chemical structures (Choppin et al., 2000).
Coordination Chemistry and Photophysical Properties
- Derivatives of 2-(Benzyloxy)-6-chloropyridine have been used in the synthesis of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, which can have applications in areas like photonics and sensor technologies (Sivakumar et al., 2011).
Pharmaceutical Synthesis
- In pharmaceutical research, 2-(Benzyloxy)-6-chloropyridine is used in the synthesis of complex molecules like paliperidone, demonstrating its utility in the creation of active pharmaceutical ingredients (Ji Ya-fei, 2010).
Organopalladium Chemistry
- It plays a role in the formation of organopalladium(II) complexes. These complexes are essential in various catalytic processes, including cross-coupling reactions, which are fundamental in organic synthesis (Isobe et al., 1986).
Safety And Hazards
- Caution : This compound may pose risks if ingested, inhaled, or exposed to skin or eyes. Proper personal protective equipment and handling precautions are essential.
Future Directions
- Further research could explore:
- Biological activity : Investigate potential applications in drug discovery or other fields.
- Derivatives : Synthesize and study derivatives of this compound.
- Mechanistic studies : Understand its interactions with other molecules or biological targets.
properties
IUPAC Name |
2-chloro-6-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQRHCKRSMITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460512 | |
Record name | 2-(benzyloxy)-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-6-chloropyridine | |
CAS RN |
29449-73-8 | |
Record name | 2-(benzyloxy)-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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